4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid
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Overview
Description
4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid is a nitrogen-containing heterocyclic compound. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a fused ring system with two nitrogen atoms, making it a versatile scaffold for various chemical modifications and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with diethyl malonate, followed by cyclization and hydrolysis to yield the desired product. The reaction conditions often involve the use of a base such as sodium ethoxide and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid.
Reduction: Formation of 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine derivatives.
Substitution: Formation of various substituted naphthyridine derivatives depending on the substituent introduced.
Scientific Research Applications
4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: A parent compound with similar structural features but lacking the hydroxyl and carboxylic acid groups.
4-Hydroxyquinoline: Similar in having a hydroxyl group but differs in the ring structure.
5,6,7,8-Tetrahydroquinoline: Shares the tetrahydro structure but differs in the position of nitrogen atoms.
Uniqueness
4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid is unique due to its specific functional groups and ring structure, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research .
Properties
Molecular Formula |
C9H10N2O3 |
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Molecular Weight |
194.19 g/mol |
IUPAC Name |
4-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H10N2O3/c12-8-5-3-10-2-1-7(5)11-4-6(8)9(13)14/h4,10H,1-3H2,(H,11,12)(H,13,14) |
InChI Key |
FYGQRPCDSAUQHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1NC=C(C2=O)C(=O)O |
Origin of Product |
United States |
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